molecular formula C18H21N5O2 B3730903 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B3730903
M. Wt: 339.4 g/mol
InChI Key: YGFYVLRRRPUUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of Quinazoline Moiety: The quinazoline ring is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Formation of Pyrimidine Moiety: The pyrimidine ring is formed by reacting appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, disrupting its function and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its specific combination of quinazoline and pyrimidine moieties, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-5-6-13-10(2)19-18(22-16(13)24)23-17-20-11(3)14-9-12(25-4)7-8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFYVLRRRPUUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.